Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate
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Overview
Description
Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate typically involves multiple stepsThe final step involves the coupling of this intermediate with ethyl 6-aminohexanoate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Chemical Reactions Analysis
Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the nitro or carbonyl groups present in the compound.
Scientific Research Applications
Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to certain enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, affecting their chemical and biological properties.
Morpholine-containing compounds: These compounds have a morpholine ring, which can influence their solubility and pharmacokinetic properties.
Chloro-substituted heterocycles:
This compound stands out due to its unique combination of these structural features, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H27ClN4O3S |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate |
InChI |
InChI=1S/C19H27ClN4O3S/c1-2-27-16(25)6-4-3-5-7-21-13-14-12-15-17(28-14)18(23-19(20)22-15)24-8-10-26-11-9-24/h12,21H,2-11,13H2,1H3 |
InChI Key |
ZYEHTUIHXNUXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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